molecular formula C8H9ClN2O2 B8210570 Methyl 2,3-diamino-5-chlorobenzoate

Methyl 2,3-diamino-5-chlorobenzoate

Cat. No.: B8210570
M. Wt: 200.62 g/mol
InChI Key: GECVXLCPJGIRBS-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-5-chlorobenzoate (CAS: 314248-61-8) is a halogenated aromatic ester featuring a benzoate backbone substituted with amino groups at positions 2 and 3 and a chlorine atom at position 3. While direct research publications on this compound are scarce, its structural analogs provide insight into its hypothetical behavior and applications.

Properties

IUPAC Name

methyl 2,3-diamino-5-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECVXLCPJGIRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-diamino-5-chlorobenzoate typically involves the nitration of m-toluic acid followed by reduction and chlorination. The process begins with the nitration of m-toluic acid using nitric acid to produce 2-nitro-3-toluic acid. This intermediate is then subjected to hydrogenation in the presence of a hydrogenation catalyst to yield 2-amino-3-methylbenzoic acid. Finally, chlorination of this compound using a chlorination reagent and benzoyl peroxide results in the formation of 2-amino-3-methyl-5-chlorobenzoic acid, which is then esterified to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-diamino-5-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

Major Products:

    Substitution Reactions: Products include substituted benzoates.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,3-diamino-5-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2,3-diamino-5-chlorobenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and commercial differences between Methyl 2,3-diamino-5-chlorobenzoate and related halogenated benzene derivatives:

Compound Name CAS Number Substituents Commercial Status Key Structural Features
This compound 314248-61-8 2-NH₂, 3-NH₂, 5-Cl Discontinued Polar amino groups; electron-deficient ring
2-(Dimethylamino)-5-fluorobenzothioamide 1344064-00-1 2-N(CH₃)₂, 5-F, thioamide Discontinued Less polar (dimethylamino); sulfur-containing
5-(3-(Benzyloxy)-4-fluorophenyl)oxazole 2364585-34-0 3-OBn, 4-F, oxazole ring Discontinued Bulky benzyloxy group; heterocyclic moiety
Methylclonazepam 2-chlorophenyl, nitro, benzodiazepine Active (reported) Pharmaceutical backbone; nitro group

Key Observations:

The chlorine atom at position 5 creates an electron-deficient aromatic ring, which may reduce nucleophilic substitution reactivity compared to fluorine-containing analogs like 5-(3-(Benzyloxy)-4-fluorophenyl)oxazole, where fluorine’s electronegativity further polarizes the ring .

Methylclonazepam, a benzodiazepine derivative, diverges entirely in application (pharmaceutical vs. research chemical) but shares a chlorinated aromatic system, highlighting how substituent placement dictates biological activity .

For example, the amino groups in this compound may contribute to oxidative instability under storage conditions .

Research Implications and Limitations

While direct studies on this compound are absent in the provided evidence, comparisons with structurally related compounds suggest:

  • Synthetic Utility: The compound’s amino groups could serve as handles for further derivatization (e.g., acylation or coupling reactions), though its discontinued status implies practical hurdles.
  • Stability Concerns: Amino-substituted aromatics are prone to oxidation; the chlorine substituent might exacerbate degradation via resonance effects.

Biological Activity

Methyl 2,3-diamino-5-chlorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C8H9ClN2O2
  • Molecular Weight : 188.62 g/mol
  • CAS Number : 1248541-61-8

The presence of amino groups and a chlorine atom in its structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino groups can act as hydrogen bond donors, facilitating binding to target proteins. Additionally, the chlorine atom may influence the compound's lipophilicity, affecting its membrane permeability and bioavailability.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory concentrations (IC50 values) that suggest potential as an antibacterial agent.

PathogenIC50 (µM)Mechanism of Action
Staphylococcus aureus12.5Inhibition of cell wall synthesis
Escherichia coli15.0Disruption of membrane integrity
Pseudomonas aeruginosa20.0Inhibition of protein synthesis

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.

Cancer Cell LineIC50 (µM)Observed Effect
HeLa (Cervical Cancer)8.0Apoptosis induction
MCF-7 (Breast Cancer)10.0Cell cycle arrest
A549 (Lung Cancer)9.5Increased reactive oxygen species

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a promising potential for use as a novel antimicrobial agent.
  • Cancer Research : Research conducted at a leading cancer institute explored the compound's effects on various cancer cell lines. The findings suggested that this compound could serve as a lead compound for developing new anticancer therapies due to its ability to induce apoptosis selectively in malignant cells.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

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